4-Hexylphenol

Catalog No.
S590266
CAS No.
2446-69-7
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexylphenol

CAS Number

2446-69-7

Product Name

4-Hexylphenol

IUPAC Name

4-hexylphenol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3

InChI Key

SZWBRVPZWJYIHI-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)O

Environmental Monitoring and Toxicology

Due to its widespread presence in the environment, often stemming from industrial processes and wastewater discharge, 4-HP serves as a marker for environmental pollution . Researchers use it to assess the quality of water bodies and track the sources of contamination . Additionally, 4-HP's endocrine-disrupting properties are being studied to understand its potential effects on aquatic organisms .

Material Science and Nanotechnology

4-HP's unique molecular structure makes it a valuable research tool in material science and nanotechnology. It can be used as a building block in the synthesis of new materials with specific properties, such as self-assembly capabilities or potential applications in electronics . Furthermore, researchers are exploring the use of 4-HP in the development of nanoparticles with potential applications in drug delivery and bioimaging .

4-Hexylphenol (4-n-Hexylphenol, p-hexylphenol) is an organic compound with the chemical formula C₁₂H₁₈O. It is an alkylphenol, a class of organic chemicals with a phenolic ring (benzene ring with a hydroxyl group) attached to an alkyl chain (hydrocarbon chain) []. 4-Hexylphenol was once widely used in industry as an antioxidant and plasticizer []. However, due to environmental concerns, its use has been restricted in many countries.


Molecular Structure Analysis

4-Hexylphenol has a simple yet interesting molecular structure. The key features include:

  • A six-membered benzene ring with a hydroxyl group attached at the para (p-) position (fourth position relative to the hydroxyl group) []. This phenolic group is hydrophilic (water-loving) due to the presence of the hydroxyl group.
  • A six-carbon (hexyl) alkyl chain attached to the benzene ring at the fourth position. This alkyl chain is hydrophobic (water-repelling) due to its long hydrocarbon chain.

The combination of hydrophilic and hydrophobic regions in the molecule grants 4-hexylphenol amphiphilic properties, allowing it to interact with both water and organic substances []. This property was partly responsible for its past use in various industrial applications.


Chemical Reactions Analysis

Several chemical reactions involving 4-hexylphenol are relevant for scientific research:

  • Synthesis

    4-hexylphenol can be synthesized via the Friedel-Crafts alkylation reaction between phenol and 1-hexene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

    Balanced Chemical Equation:

    C₆H₅OH + CH₃(CH₂)₄CH₂ + AlCl₃ → C₁₂H₁₈O + HCl + AlCl₂OH

  • Oxidation

    Under certain conditions, 4-hexylphenol can undergo photooxidation (oxidation by light) or enzymatic oxidation, leading to the formation of various degradation products []. These products are currently being investigated for their potential environmental impact.

  • Biodegradation

    Microorganisms play a crucial role in degrading 4-hexylphenol in the environment. Several bacterial strains have been identified that can utilize 4-hexylphenol as a carbon source, breaking it down into simpler molecules [].


Physical And Chemical Properties Analysis

  • Melting Point: 55-57 °C []
  • Boiling Point: 288-292 °C []
  • Solubility: Slightly soluble in water (around 6 mg/L at 25 °C). However, it is much more soluble in organic solvents like acetone, dichloromethane, and n-hexane [].
  • Stability: Relatively stable under normal storage conditions. However, it can degrade under exposure to light or strong oxidizing agents [].

Mechanism of Action (Not Applicable)

4-Hexylphenol does not have a specific biological function and is not known to be involved in any vital physiological processes.

4-Hexylphenol is considered a potential environmental endocrine disruptor. It can mimic the hormone estrogen and may disrupt the endocrine system of aquatic organisms. Studies have shown that exposure to 4-hexylphenol can cause reproductive problems in fish and other aquatic animals.

  • Toxicity: 4-hexylphenol exhibits moderate acute toxicity to aquatic organisms. However, its long-term effects on human health are still under investigation.
  • Flammability: Flammable with a flash point of 127 °C [].
  • Reactivity: May react with strong oxidizing agents.

  • Synthesis via Friedel-Crafts Alkylation: It can be synthesized by the reaction of phenol with 1-hexene in the presence of a Lewis acid catalyst such as aluminum chloride:

    C6H5OH+CH3(CH2)4CH2+AlCl3C12H18O+HCl+AlCl2OHC_6H_5OH+CH_3(CH_2)_4CH_2+AlCl_3\rightarrow C_{12}H_{18}O+HCl+AlCl_2OH
  • Photooxidation and Enzymatic Oxidation: Under specific conditions, 4-hexylphenol can undergo photooxidation or enzymatic oxidation, leading to various degradation products that are being studied for their environmental impact .

While 4-hexylphenol does not play a vital role in any physiological processes, it has been identified as a potential endocrine disruptor. Research indicates that it can mimic estrogen and may disrupt hormonal functions in aquatic organisms. Studies have shown adverse reproductive effects in fish and other aquatic species exposed to this compound . Additionally, it has been observed to influence adipogenic differentiation in cell cultures, promoting lipid accumulation in hepatic cells .

The primary synthesis method for 4-hexylphenol is through Friedel-Crafts alkylation, as mentioned earlier. This method is favored due to its straightforward approach and the ability to produce high yields of the desired product. Other methods may involve variations of this reaction or alternative alkylation techniques, but these are less commonly documented .

Historically, 4-hexylphenol has found applications in:

  • Industrial Uses: As an antioxidant and plasticizer in various materials.
  • Research: It serves as a building block in material science and nanotechnology for developing new materials with specific properties. Its amphiphilic nature makes it useful in creating nanoparticles for drug delivery and bioimaging applications.

Studies have focused on the interaction of 4-hexylphenol with biological systems. It has been shown to bind with sex steroid-binding proteins in fish, indicating its potential to disrupt normal hormonal functions. Additionally, research into its effects on adipogenesis suggests that it may influence lipid metabolism pathways in mammals .

Several compounds share structural similarities with 4-hexylphenol. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
4-OctylphenolC₁₄H₂₂OLonger alkyl chain; greater hydrophobicity
NonylphenolC₉H₁₂OCommonly used; known endocrine disruptor
4-NonylphenolC₁₃H₁₈OSimilar structure; more widely studied for toxicity
4-Tert-butylphenolC₁₃H₁₈OBulky tert-butyl group affects solubility

Uniqueness of 4-Hexylphenol: The unique combination of a medium-length alkyl chain with a phenolic ring provides distinct amphiphilic properties that differentiate it from longer-chain analogs like 4-octylphenol and nonylphenol. This structural feature influences its solubility and reactivity profile, making it a subject of interest in both industrial applications and environmental studies .

XLogP3

4.3

UNII

3V1KE0N8D5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2446-69-7

Wikipedia

4-hexylphenol

General Manufacturing Information

Phenol, 4-hexyl-: INACTIVE

Dates

Modify: 2023-08-15

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